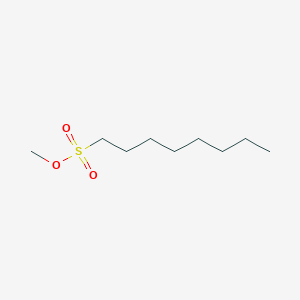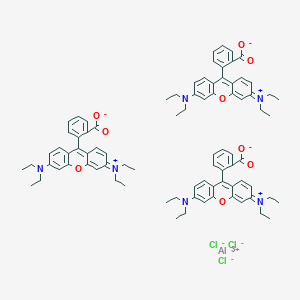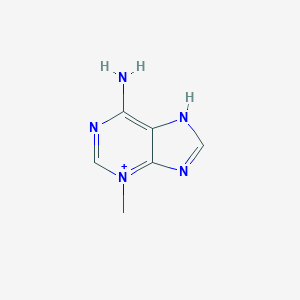
3-methyl-7H-purin-3-ium-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7H-purin-3-ium-6-amine, also known as MPA, is a purine derivative that has gained significant attention in scientific research for its potential therapeutic applications. It is a positively charged organic molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 3-methyl-7H-purin-3-ium-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical And Physiological Effects
3-methyl-7H-purin-3-ium-6-amine has been shown to have various biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have antioxidant properties and can scavenge reactive oxygen species.
Advantages And Limitations For Lab Experiments
One advantage of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its ability to inhibit viral replication, making it a useful tool for studying viral infections. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have anticancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions. However, one limitation of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 3-methyl-7H-purin-3-ium-6-amine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-methyl-7H-purin-3-ium-6-amine, as well as studies on its safety and toxicity. Furthermore, there is a need for the development of more efficient synthesis methods for 3-methyl-7H-purin-3-ium-6-amine and its derivatives.
Synthesis Methods
3-methyl-7H-purin-3-ium-6-amine can be synthesized through several methods, including the reaction of 3-methylxanthine with hydroxylamine hydrochloride and sodium bicarbonate in a mixture of water and methanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
3-methyl-7H-purin-3-ium-6-amine has been extensively studied for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent. In vitro studies have shown that 3-methyl-7H-purin-3-ium-6-amine can inhibit the replication of various viruses, including herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 3-methyl-7H-purin-3-ium-6-amine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro.
properties
CAS RN |
11035-03-3 |
|---|---|
Product Name |
3-methyl-7H-purin-3-ium-6-amine |
Molecular Formula |
C6H8N5+ |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
3-methyl-7H-purin-3-ium-6-amine |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,1H3,(H2,7,8,9)/p+1 |
InChI Key |
YLIQVEPMZVVUEK-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
Canonical SMILES |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
synonyms |
Rumalon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
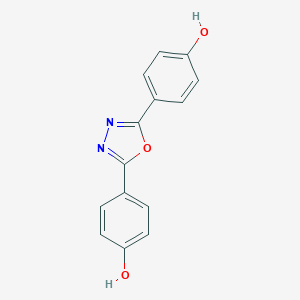
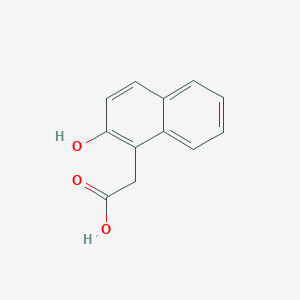
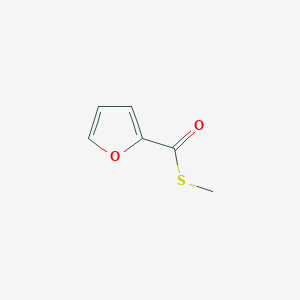
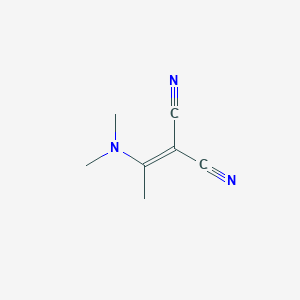
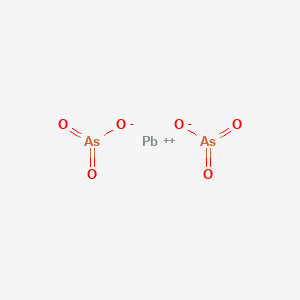
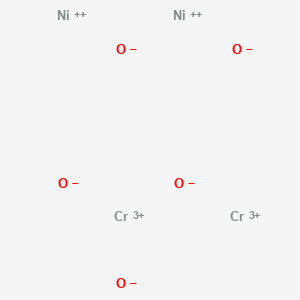
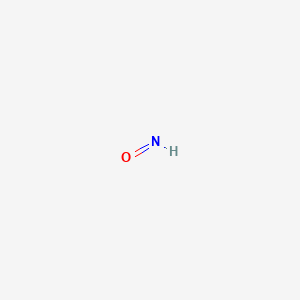
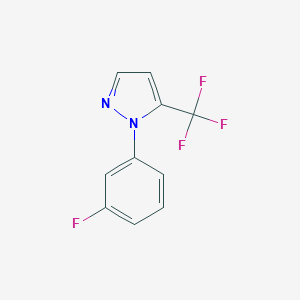
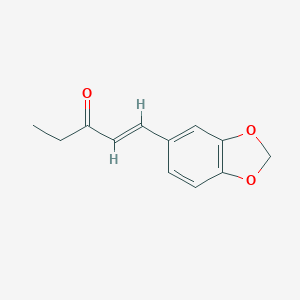
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
